Ozolinone

Description

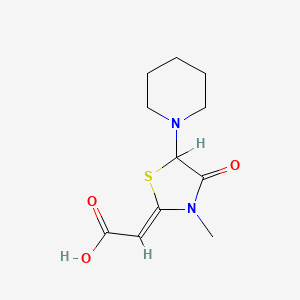

active metabolite of etozolin; RN refers to (Z)-isomer; structure in first source

Structure

3D Structure

Properties

CAS No. |

56784-39-5 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |

InChI Key |

NQFBZYYUAFJYNS-FPLPWBNLSA-N |

Isomeric SMILES |

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |

Canonical SMILES |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

Appearance |

Solid powder |

Other CAS No. |

67565-42-8 67565-44-0 56784-39-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid ozolinone ozolinone, (Z)-(+)-isomer ozolinone, (Z)-(-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and Development of Ozolinones

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria represents a critical threat to global public health. In the ongoing search for novel antimicrobial agents, the oxazolidinone class has established itself as a vital tool in combating infections caused by resistant Gram-positive pathogens. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ozolinones, with a focus on key compounds that have shaped this important class of antibiotics.

A Serendipitous Discovery and a Resurgence of Interest

The journey of the ozolinones began not in the realm of human medicine, but in the field of agricultural science. In the late 1970s, scientists at E.I. DuPont de Nemours and Company first synthesized and investigated these compounds for their potential as agricultural fungicides. While these initial explorations did not yield a commercial product in that sector, they laid the essential chemical groundwork for future breakthroughs.

It wasn't until the late 1980s, driven by the escalating crisis of antibiotic resistance, particularly from Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), that the antibacterial potential of the oxazolidinone scaffold was revisited. Researchers at Pharmacia and Upjohn (now part of Pfizer) initiated a dedicated program to explore these compounds as potential human therapeutic agents. This renewed effort led to the identification of two promising candidates: eperezolid and linezolid. Ultimately, linezolid was selected for further development due to its superior pharmacokinetic profile and potent activity against a wide spectrum of Gram-positive pathogens.[1]

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their antibacterial effect through a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[2][3][4][5] Unlike many other classes of antibiotics that target protein synthesis during the elongation phase, oxazolidinones prevent the formation of the functional 70S initiation complex, a crucial step for the translation of messenger RNA (mRNA) into protein.

The specific molecular target of oxazolidinones is the 50S ribosomal subunit. They bind to the A-site within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S subunit. This binding action interferes with the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and halting the formation of the first peptide bond. The unique binding site and mechanism of action of oxazolidinones explain their lack of cross-resistance with other protein synthesis inhibitors.

Key Ozolinone Compounds: A Comparative Overview

Several oxazolidinone compounds have been developed since the initial discovery, each with distinct properties. The following sections provide an overview of some of the most significant members of this class.

Linezolid

As the first oxazolidinone to be approved for clinical use, linezolid remains a cornerstone of this antibiotic class. It exhibits excellent activity against a broad range of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.

Tedizolid

Tedizolid is a second-generation oxazolidinone with enhanced potency against many Gram-positive pathogens compared to linezolid. It is administered as a phosphate prodrug, which is rapidly converted to the active tedizolid moiety in the body.

Radezolid

Radezolid is another oxazolidinone that has undergone clinical development and has demonstrated potent in vitro activity against a variety of Gram-positive bacteria.

Contezolid

Contezolid is a more recently developed oxazolidinone with a structural modification aimed at improving its safety profile, particularly concerning myelosuppression, which can be a side effect of this class.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent oxazolidinone compounds, providing a basis for comparison of their antibacterial activity and pharmacokinetic properties.

In Vitro Antibacterial Activity (MIC µg/mL)

| Organism | Linezolid | Tedizolid | Radezolid | LCB01-0648 |

| Staphylococcus aureus (MSSA) | 0.5-4 | 0.25-0.5 | 0.12-0.5 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.5-4 | 0.25-0.5 | 0.25-1 | 0.5 |

| Enterococcus faecalis (VSE) | 1-4 | 0.25-0.5 | 0.25-1 | 0.5 |

| Enterococcus faecium (VRE) | 1-4 | 0.25-1 | 0.5-2 | 0.5 |

| Streptococcus pneumoniae | 0.5-2 | 0.12-0.5 | 0.06-0.25 | 0.25 |

Data compiled from multiple sources. MIC ranges can vary based on specific strains and testing methodologies.

Pharmacokinetic Parameters

| Parameter | Linezolid | Tedizolid |

| Bioavailability (%) | ~100 | >80 |

| Protein Binding (%) | ~31 | 70-90 |

| Half-life (hours) | 4-6 | ~12 |

| Elimination | Renal and non-renal | Primarily hepatic |

Data compiled from multiple sources. Values can vary between patient populations.

Experimental Protocols: Elucidating the Mechanism of Action

The unique mechanism of action of oxazolidinones has been delineated through a series of key in vitro experiments. The following sections detail the methodologies for two fundamental assays.

Ribosome Binding Assay

This assay is designed to directly measure the binding of a radiolabeled oxazolidinone to its ribosomal target.

Materials:

-

Purified bacterial 70S ribosomes or 50S subunits

-

Radiolabeled oxazolidinone (e.g., [14C]-eperezolid)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose filters

-

Scintillation counter

Protocol:

-

Prepare reaction mixtures containing a fixed concentration of purified ribosomes or ribosomal subunits in the binding buffer.

-

Add increasing concentrations of the radiolabeled oxazolidinone to the reaction mixtures.

-

Incubate the mixtures on ice for a sufficient duration to allow for binding equilibrium to be reached (e.g., 1 hour).

-

Filter the reaction mixtures through nitrocellulose filters under a vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

-

The data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) of the binding interaction.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the translation of a specific mRNA template in a cell-free system.

Materials:

-

Bacterial cell-free extract (S30 extract) containing ribosomes and other necessary translation factors

-

mRNA template (e.g., MS2 phage RNA)

-

Radiolabeled amino acid (e.g., [35S]-methionine)

-

Amino acid mixture (minus the radiolabeled amino acid)

-

Energy source (ATP, GTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Set up reaction mixtures containing the S30 extract, mRNA template, radiolabeled amino acid, unlabeled amino acid mixture, and energy source.

-

Add varying concentrations of the oxazolidinone compound to the reaction mixtures. A control reaction with no antibiotic should be included.

-

Initiate the translation reaction by incubating the mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove any unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

The percentage of inhibition for each oxazolidinone concentration is calculated relative to the no-drug control, and the IC50 value (the concentration that causes 50% inhibition) can be determined.

Structure-Activity Relationship (SAR) Studies

The development of new and improved oxazolidinone antibiotics has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that modifications to different parts of the oxazolidinone scaffold can significantly impact antibacterial potency, spectrum of activity, and safety profile. Key areas of modification include the C-5 side chain of the oxazolidinone ring, the N-phenyl ring, and the substituent at the para-position of the N-phenyl ring. For example, the acetamidomethyl side chain at the C-5 position, as seen in linezolid, is crucial for its interaction with the ribosomal binding site.

Conclusion

The discovery and development of the oxazolidinone class of antibiotics represent a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of protein synthesis, provides a critical therapeutic option where other antibiotics may fail. Ongoing research continues to explore new oxazolidinone derivatives with improved potency, expanded spectra of activity, and enhanced safety profiles, ensuring that this important class of antibiotics will remain a vital part of the antimicrobial arsenal for years to come.

References

- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Research on Ozolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "ozolinone" can be a source of ambiguity in chemical literature, as it has been used in the context of two distinct classes of pharmacologically active compounds: a thiazolidinone-based diuretic and the broad and highly significant oxazolidinone class of antibiotics. This technical guide provides an in-depth exploration of the early research on both of these compound families, offering a clear delineation of their respective chemistries, mechanisms of action, and foundational structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to aid researchers in understanding the historical context and seminal findings that paved the way for further development in these fields.

Part 1: The Diuretic Ozolinone

Early research into diuretic agents identified ozolinone, a metabolite of the drug etozoline, as a compound with notable renal activity.[1] Studies from the late 1970s focused on elucidating its mechanism of action and characterizing its physiological effects, often in comparison to established diuretics like furosemide.

Mechanism of Action

Ozolinone exerts its diuretic effect primarily by acting on the renal tubules. Early studies in dogs demonstrated that it inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.[1] Its actions are similar to those of loop diuretics, such as furosemide, although it is considered somewhat less potent.[1] Specifically, ozolinone was found to depress tubular chloride reabsorption more than sodium reabsorption and increase potassium excretion.[1] Further investigations using micropuncture techniques in rats helped to localize its site of action within the nephron.[2] Interestingly, the diuretic activity of ozolinone is stereospecific. The levorotatory (-) isomer is the active diuretic, while the dextrorotatory (+) isomer is inactive and can actually inhibit the diuretic effect of furosemide by competing for the proximal tubular organic acid transport system.

Quantitative Data: Diuretic Activity

The following table summarizes key quantitative data from early studies on the diuretic effects of ozolinone in animal models.

| Parameter | Value | Species | Reference |

| Smallest Effective I.V. Dose | 1 mg/kg | Dog | |

| Dose for Maximal Diuretic Capacity | 50 mg/kg (I.V.) | Dog | |

| Fractional Tubular Sodium Reabsorption | Depressed to 67% at maximal effective doses | Dog |

Experimental Protocols

Materials:

-

Appropriate aromatic or aliphatic aldehyde

-

Primary amine (e.g., piperidine)

-

Thioglycolic acid (mercaptoacetic acid)

-

Anhydrous Zinc Chloride (ZnCl2)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Schiff's Base Formation:

-

Dissolve the aldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated Schiff's base by filtration. Wash with cold ethanol and dry.

-

-

Cyclo-condensation to form the Thiazolidinone Ring:

-

In a round-bottom flask, dissolve the synthesized Schiff's base (1 equivalent) and thioglycolic acid (1.2 equivalents) in DMF.

-

Add a catalytic amount of anhydrous ZnCl2.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and then dried.

-

-

Purification:

-

The crude thiazolidinone product is purified by recrystallization from a suitable solvent, such as ethanol or DMF.

-

This protocol is based on the methodology described in early studies evaluating the renal effects of ozolinone in dogs.

Materials:

-

Healthy adult mongrel dogs of either sex

-

Anesthetic (e.g., pentobarbital sodium)

-

Infusion pump

-

Physiological saline solution (0.9% NaCl)

-

Inulin and para-aminohippuric acid (PAH) for clearance measurements

-

Ozolinone (dissolved in a suitable vehicle)

-

Furosemide (for comparison)

-

Bladder catheter

-

Blood collection supplies (syringes, tubes)

-

Analytical equipment for measuring sodium, potassium, chloride, inulin, and PAH concentrations in urine and plasma.

Procedure:

-

Animal Preparation:

-

Anesthetize the dogs and maintain anesthesia throughout the experiment.

-

Insert a catheter into the bladder for urine collection.

-

Cannulate a peripheral vein for the infusion of saline and test substances.

-

Cannulate an artery for blood sampling.

-

-

Hydration and Priming:

-

Infuse physiological saline at a constant rate to ensure adequate urine flow.

-

Administer a priming dose of inulin and PAH, followed by a continuous infusion to maintain stable plasma concentrations.

-

-

Control Period:

-

After an equilibration period, collect urine over several consecutive clearance periods (e.g., 10-20 minutes each).

-

Collect arterial blood samples at the midpoint of each clearance period.

-

-

Experimental Period:

-

Administer a single intravenous dose of ozolinone.

-

Immediately begin collecting urine and blood samples over a series of clearance periods to monitor the onset, magnitude, and duration of the diuretic effect.

-

In separate experiments, administer furosemide for a comparative analysis.

-

-

Sample Analysis:

-

Measure the volume of each urine sample.

-

Determine the concentrations of sodium, potassium, and chloride in both plasma and urine using flame photometry or ion-selective electrodes.

-

Analyze inulin and PAH concentrations to calculate the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF), respectively.

-

-

Data Calculation:

-

Calculate urine flow rate, electrolyte excretion rates, fractional electrolyte excretion, GFR, and ERPF for both control and experimental periods.

-

Visualizations

Caption: Workflow for assessing the diuretic activity of ozolinone in a canine model.

Part 2: The Antibiotic Oxazolidinones

The oxazolidinones represent a major class of synthetic antibiotics, with linezolid being the first member approved for clinical use. Early research, dating back to the late 1980s, identified these compounds as potent inhibitors of bacterial protein synthesis with a novel mechanism of action, making them effective against a wide range of multidrug-resistant Gram-positive bacteria.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. Unlike many other protein synthesis inhibitors, they do not block elongation or termination. The core of their mechanism involves binding to the 50S ribosomal subunit. This interaction prevents the formation of a functional 70S initiation complex, which is a crucial early step in protein synthesis. Specifically, oxazolidinones interfere with the binding of the initiator N-formylmethionyl-tRNA (fMet-tRNA) to the P-site of the ribosome. This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.

Structure-Activity Relationship (SAR)

Early SAR studies were crucial in optimizing the antibacterial activity and safety profile of the oxazolidinones, ultimately leading to the discovery of linezolid. Key findings from this early research include:

-

The Oxazolidinone Core: The (S)-configuration at the C-5 position of the oxazolidinone ring is essential for antibacterial activity.

-

The N-Aryl Substituent (B-Ring): An N-phenyl group is a common feature. A fluorine atom at the meta-position of this phenyl ring generally enhances activity.

-

The C-5 Side Chain: An acetamidomethyl group at the C-5 position was found to be critical for potent activity, likely participating in hydrogen bonding within the ribosomal binding site. Modifications to this group, such as replacing the carbonyl oxygen with sulfur (thiourea), were found in some cases to increase in vitro activity.

-

The C-Ring: The substituent at the para-position of the N-phenyl ring (often a morpholine or piperazine ring) significantly influences pharmacokinetic properties and the antibacterial spectrum.

Quantitative Data: Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for early oxazolidinone compounds against key Gram-positive pathogens.

| Compound | Organism | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 0.5 | |

| Linezolid | Enterococcus faecium | 1 | |

| Tedizolid | Staphylococcus aureus (MRSA) | 0.5 | |

| Tedizolid | Enterococcus faecium | 1 | |

| Compound 16 (5-thiourea analog) | Staphylococcus aureus | 4-8 times more potent than Linezolid (in vitro) |

Experimental Protocols

This protocol is based on the facile synthesis of linezolid and is representative of early methods for preparing this class of antibiotics.

Materials:

-

(R)-Epichlorohydrin

-

Substituted aniline (e.g., 3-fluoro-4-morpholinoaniline)

-

n-Butyllithium (n-BuLi)

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Potassium phthalimide

-

Hydrazine hydrate

-

Acetic anhydride

-

Appropriate solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Epoxide Formation:

-

Dissolve the substituted aniline in anhydrous THF and cool to a low temperature (e.g., -78 °C).

-

Add n-BuLi dropwise to deprotonate the amine.

-

Add (R)-epichlorohydrin to the reaction mixture and allow it to slowly warm to room temperature. This reaction forms an amino alcohol intermediate.

-

-

Oxazolidinone Ring Formation:

-

Dissolve the amino alcohol in a suitable solvent like DCM.

-

Add a phosgene equivalent and a non-nucleophilic base (e.g., triethylamine) to facilitate the cyclization to the 2-oxazolidinone ring.

-

-

Introduction of the C-5 Side Chain:

-

The hydroxyl group at the C-5 position is typically converted to a leaving group (e.g., mesylate or tosylate).

-

The leaving group is then displaced with a nitrogen nucleophile, such as potassium phthalimide (Gabriel synthesis).

-

-

Deprotection and Acylation:

-

The phthalimide protecting group is removed by treatment with hydrazine hydrate in ethanol.

-

The resulting primary amine is then acylated using acetic anhydride to yield the final N-acetyl group.

-

-

Purification:

-

The final product is purified by column chromatography or recrystallization to yield the pure oxazolidinone antibiotic.

-

This assay measures the ability of an oxazolidinone to inhibit protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract

-

mRNA template (e.g., MS2 phage RNA)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)

-

ATP and GTP

-

Reaction buffer (containing Tris-HCl, magnesium acetate, potassium acetate, ammonium acetate, DTT)

-

Oxazolidinone compound of interest

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.

-

Add varying concentrations of the oxazolidinone compound to the reaction tubes. Include a control with no antibiotic.

-

-

Initiation of Translation:

-

Start the reaction by adding the mRNA template.

-

Incubate the reaction mixtures at 37 °C for a defined period (e.g., 30-60 minutes).

-

-

Protein Precipitation and Collection:

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.

-

Collect the precipitated protein on glass fiber filters via vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove any unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each oxazolidinone concentration relative to the no-drug control.

-

Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of protein synthesis.

-

Visualizations

Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing initiation complex formation.

Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

References

- 1. Effects of ozolinone, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ozolinone, a diuretic active metabolite of etozoline, on renal function. II. Localization of tubular site of diuretic action by micropuncture in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ozolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinones represent a significant class of synthetic antibiotics, distinguished by their novel mechanism of action that circumvents common resistance pathways. This technical guide provides an in-depth exploration of the core mechanism by which ozolinones exert their antibacterial effects, focusing on their interaction with the bacterial ribosome. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antibiotic class.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Ozolinones are potent inhibitors of bacterial protein synthesis.[1] Unlike many other classes of antibiotics that target the elongation phase of translation, ozolinones act at the very early stages of protein synthesis, specifically by preventing the formation of a functional initiation complex.[1] This unique mechanism of action is a key reason for their effectiveness against a range of multidrug-resistant Gram-positive bacteria.

The primary target of ozolinones is the 50S subunit of the bacterial ribosome.[1] They bind to a specific site on the 23S rRNA at the peptidyl transferase center (PTC), in close proximity to the P-site. This binding sterically hinders the correct positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosome and the subsequent formation of the first peptide bond. This action effectively halts the entire process of protein synthesis before it can begin.

Quantitative Analysis of Ozolinone Activity

The inhibitory activity of ozolinones has been quantified through various in vitro assays. The following tables summarize key quantitative data for representative ozolinone compounds.

| Compound | Assay | Organism/System | Value | Reference |

| Linezolid | Cell-free transcription-translation inhibition | E. coli | IC50 = 1.8 µM | (Shinabarger, 1999) |

| Eperezolid | Cell-free transcription-translation inhibition | E. coli | IC50 = 2.5 µM | (Shinabarger, 1999) |

| Linezolid | Initiation complex formation inhibition (70S ribosome) | E. coli | IC50 ≈ 110 µM | (Swaney et al., 1998) |

| Linezolid | Initiation complex formation inhibition (70S ribosome) | S. aureus | IC50 ≈ 130 µM | (Swaney et al., 1998) |

| Eperezolid | 50S ribosomal subunit binding | E. coli | Kd ≈ 20 µM | (Lin et al., 1997) |

Table 1: In Vitro Inhibitory Activity of Ozolinones. IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) values demonstrate the potency of ozolinones in inhibiting key steps of bacterial protein synthesis.

| Ozolinone Analog | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | Reference |

| Linezolid | 1-4 | 1-4 | (Perry and Jarvis, 2001) |

| Tedizolid | 0.25-1 | 0.25-1 | (Zhanel et al., 2015) |

| Radezolid | 0.25-1 | 0.5-2 | (Lawrence et al., 2008) |

| Sutezolid | 0.5-2 | 1-4 | (Wallis et al., 2014) |

Table 2: Minimum Inhibitory Concentrations (MICs) of Ozolinone Analogs. MIC values highlight the antibacterial efficacy of different ozolinone derivatives against clinically relevant resistant strains.

Signaling Pathway of Ozolinone Action

The following diagram illustrates the key steps in bacterial protein synthesis and the specific point of inhibition by ozolinones.

Figure 1: Ozolinone Mechanism of Action. This diagram illustrates how ozolinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.

Experimental Protocols

The mechanism of action of ozolinones has been elucidated through a series of key experiments. Detailed methodologies for these experiments are provided below.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

-

E. coli S30 extract system

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Ozolinone compound of interest

-

Amino acid mixture (including a radiolabeled amino acid if using autoradiography)

-

Reaction buffer and cofactors (ATP, GTP, etc.)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radiolabeled detection) or appropriate substrate for colorimetric/luminescent detection.

Protocol:

-

Prepare a reaction mixture containing the S30 extract, reaction buffer, amino acids, and cofactors.

-

Add varying concentrations of the ozolinone compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a no-drug control.

-

Initiate the reaction by adding the plasmid DNA template.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by placing them on ice.

-

To quantify protein synthesis, precipitate the newly synthesized proteins by adding cold TCA.

-

Collect the precipitate on a filter membrane and wash with TCA.

-

If using a radiolabeled amino acid, measure the radioactivity of the filters using a scintillation counter. Alternatively, if using a reporter enzyme, measure its activity using a suitable substrate and a spectrophotometer or luminometer.

-

Calculate the percent inhibition of protein synthesis for each ozolinone concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the ozolinone concentration.

Figure 2: Workflow for In Vitro Translation Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory effect of ozolinones on bacterial protein synthesis in a cell-free system.

Ribosome Binding Assay (Filter Binding)

This assay directly measures the binding of a radiolabeled ozolinone to its ribosomal target.

Materials:

-

Purified bacterial 70S ribosomes or 50S and 30S subunits

-

Radiolabeled ozolinone (e.g., [14C]-eperezolid)

-

Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose and nylon membranes

-

Vacuum filtration apparatus

-

Scintillation fluid and counter

Protocol:

-

Prepare a series of reaction tubes containing a fixed concentration of ribosomes (or ribosomal subunits) in binding buffer.

-

Add increasing concentrations of the radiolabeled ozolinone to the tubes.

-

For competition assays, add a fixed concentration of radiolabeled ozolinone and increasing concentrations of an unlabeled competitor antibiotic.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixtures through a nitrocellulose membrane stacked on top of a nylon membrane using a vacuum apparatus. The nitrocellulose membrane binds ribosomes and ribosome-ligand complexes, while unbound ligand passes through to the nylon membrane.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

-

Calculate the amount of bound ozolinone at each concentration.

-

For saturation binding experiments, plot the amount of bound ozolinone against the concentration of free ozolinone and determine the dissociation constant (Kd) and the number of binding sites (Bmax) using Scatchard analysis.

-

For competition experiments, determine the IC50 of the unlabeled competitor.

Figure 3: Workflow for Ribosome Filter Binding Assay. This diagram details the procedure for quantifying the direct interaction between ozolinones and their ribosomal target.

Conclusion

The mechanism of action of ozolinones, centered on the inhibition of the initiation of bacterial protein synthesis, provides a distinct advantage in an era of growing antibiotic resistance. Their unique binding site on the 50S ribosomal subunit and their interference with the formation of the 70S initiation complex make them a valuable class of antibacterial agents. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for professionals in the field of drug discovery and development, facilitating further research and the design of next-generation ozolinone antibiotics.

References

The Antibacterial Spectrum of Ozolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones are a class of synthetic antibacterial agents that have become a critical tool in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action, which inhibits protein synthesis at a very early stage, sets them apart from other antibiotic classes and minimizes the potential for cross-resistance.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of activity of ozolinones, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1][3] They bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is an essential step in bacterial translation.[1] This action occurs at the P site of the ribosomal 50S subunit. By interfering with the binding of the initiator fMet-tRNA to the ribosomal peptidyltransferase P-site, oxazolidinones effectively block the formation of the first peptide bond. This unique mechanism means that resistance to other protein synthesis inhibitors does not typically affect the activity of oxazolidinones.

References

Ozolinone: A Comprehensive Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone is a key pharmacologically active metabolite of the diuretic drug etozoline. As a member of the thiazolidinone class of compounds, its chemical and physical properties, particularly its solubility, are of paramount importance for its study and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and solubility of ozolinone, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Properties of Ozolinone

Ozolinone is a chiral molecule, and its properties are summarized in the table below. While experimental data for some properties are readily available, others, such as the boiling point and pKa, are less commonly reported and may be estimated through computational models.

| Property | Value | Source |

| IUPAC Name | (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid | [1] |

| Chemical Formula | C₁₁H₁₆N₂O₃S | [2][3] |

| Molecular Weight | 256.32 g/mol | [2][3] |

| Melting Point | 164 °C (with decomposition) | |

| Boiling Point | Not experimentally determined (Predicted) | |

| pKa | Not experimentally determined (Predicted) | |

| Appearance | White to off-white crystalline powder (inferred from related compounds) |

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Ozolinone, like many other oxazolidinones, is characterized by poor water solubility. Quantitative solubility data in common laboratory solvents are not widely published. The following table provides a qualitative summary based on the general characteristics of this class of compounds.

| Solvent | Solubility |

| Water | Poorly soluble |

| Ethanol | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The lipophilic nature of ozolinone can be inferred from its predicted octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to lower aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the chemical and physical properties of a compound. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that can indicate its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered ozolinone is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For pure compounds, the melting range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of ozolinone of known concentration is prepared in a suitable solvent, typically a co-solvent system like water-methanol for poorly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination

Determining the quantitative solubility of a compound is essential for formulation development and pharmacological studies.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid ozolinone is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of ozolinone in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Signaling Pathways and Mechanisms

Mechanism of Action of Oxazolidinones

Ozolinone belongs to the broader class of oxazolidinone antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.

Caption: Mechanism of action of ozolinone on bacterial protein synthesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like ozolinone.

Caption: Experimental workflow for determining the solubility of ozolinone.

Conclusion

This technical guide has provided a detailed overview of the known chemical properties and solubility of ozolinone. While some physical constants like boiling point and pKa require further experimental determination or more robust computational prediction, the provided information on its identity, molecular weight, and melting point serves as a solid foundation for further research. The qualitative solubility profile and the detailed experimental protocols offer practical guidance for laboratory work. The diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of key concepts for drug development professionals. Further studies to obtain precise quantitative solubility data in various pharmaceutically relevant solvents are warranted to fully characterize this important molecule.

References

Ozolinone Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone, the active metabolite of the diuretic etozoline, exerts its effects through a distinct structure-activity relationship (SAR) primarily defined by its stereochemistry. As a loop diuretic, its mechanism of action involves the inhibition of sodium and chloride reabsorption in the renal tubules. This technical guide provides an in-depth analysis of the SAR of ozolinone, focusing on its core structural features and their impact on diuretic potency. Detailed experimental protocols for assessing diuretic activity and relevant signaling pathways are also presented to support further research and development in this area.

Introduction

Ozolinone is a thiazolidinone derivative that acts as a potent diuretic, exhibiting a pharmacological profile similar to that of furosemide.[1] It is the active metabolite of the pro-drug etozoline.[1] The diuretic effect of ozolinone is rapid in onset and is characterized by increased excretion of sodium, chloride, and potassium.[1][2] Understanding the structure-activity relationship (SAR) of ozolinone is crucial for the design of novel and more effective diuretic agents. This guide summarizes the key SAR findings, experimental methodologies, and the proposed mechanism of action of ozolinone.

Core Structure-Activity Relationship of Ozolinone

The diuretic activity of ozolinone is critically dependent on its stereochemistry. The molecule possesses a chiral center at the C5 position of the thiazolidinone ring. The levorotatory (-)-enantiomer is the active diuretic agent, while the dextrorotatory (+)-enantiomer is devoid of significant diuretic activity.[2]

Stereochemistry

The profound difference in activity between the enantiomers of ozolinone is the most critical aspect of its SAR. The (-)-ozolinone is a potent diuretic, whereas the (+)-ozolinone is practically inactive. This stereospecificity suggests a specific interaction with a chiral binding site within the renal tubules.

Thiazolidinone Scaffold

While specific SAR studies on a wide range of ozolinone analogs are not extensively available in the public domain, general principles for related thiazolidinone and thiazide diuretics can provide some insights. For thiazide diuretics, for instance, substitutions at various positions on the heterocyclic ring system significantly influence diuretic potency and duration of action. For the broader class of 4-thiazolidinones, biological activity is known to be modulated by substituents at the C2 and N3 positions.

Quantitative Data

The most definitive quantitative SAR data for ozolinone comes from the comparative studies of its enantiomers.

| Compound | Dose | Urine Flow (mL/min) | Fractional Na+ Excretion (%) | Fractional Cl- Excretion (%) | Fractional K+ Excretion (%) | Reference |

| (+)-Ozolinone | 40 µg/kg/min | 0.9 ± 0.1 | 5.6 ± 0.3 | 5.8 ± 0.4 | 49 ± 5 | |

| (-)-Ozolinone | 40 µg/kg/min | 4.0 ± 0.3 | 29.8 ± 3.0 | 35.7 ± 4.1 | 87 ± 4 |

Data from studies in anesthetized dogs.

| Compound | Dose | Fractional Na+ Excretion (%) | Fractional Lithium Excretion (%) | Reference |

| l-Ozolinone | 100 mg/kg | 25 | 60 | |

| d-Ozolinone | 100 mg/kg | small natriuresis | No significant effect |

Data from studies in conscious water-loaded rats.

Mechanism of Action and Signaling Pathways

Ozolinone exerts its diuretic effect primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules, with a mechanism comparable to that of furosemide. Micropuncture studies have indicated that its site of action is localized in the renal tubules. The levorotatory enantiomer, (-)-ozolinone, is responsible for this inhibitory action.

An important aspect of ozolinone's mechanism is its interaction with prostaglandin synthesis. The diuretic and renin-releasing effects of (-)-ozolinone are associated with an increase in urinary prostaglandin excretion. Inhibition of prostaglandin synthesis with indomethacin has been shown to blunt the diuretic and renin-releasing effects of (-)-ozolinone, suggesting a prostaglandin-dependent mechanism.

Proposed Signaling Pathway for Ozolinone-Induced Diuresis

Caption: Proposed signaling pathway for (-)-ozolinone-induced diuresis.

Experimental Protocols

General Synthesis of Ozolinone Analogs

General Solid-Phase Synthesis Workflow:

-

Immobilization: A suitable carbamate is immobilized on a solid support resin (e.g., Wang resin) by reacting the resin with an appropriate isocyanate.

-

Alkylation: The immobilized carbamate is then alkylated to introduce the desired side chains. This step is crucial for creating analogs with diverse substitutions.

-

Cyclization and Cleavage: The final oxazolidinone ring is formed through an intramolecular cyclization reaction, which concurrently cleaves the molecule from the solid support, yielding the final product.

Caption: General experimental workflow for the solid-phase synthesis of ozolinone analogs.

In Vivo Diuretic Activity Screening in Rats

This protocol is a standard method for evaluating the diuretic activity of test compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages

-

Normal saline (0.9% NaCl)

-

Test compound (ozolinone or analog)

-

Reference diuretic (e.g., furosemide)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Flame photometer

-

Urine collection vessels

Procedure:

-

Animal Acclimatization: Acclimatize rats to metabolic cages for several days before the experiment.

-

Fasting: Deprive the animals of food and water for 18 hours prior to the experiment.

-

Hydration: Administer normal saline orally (e.g., 25 mL/kg body weight) to ensure a uniform state of hydration.

-

Dosing: Divide the rats into groups (n=6 per group):

-

Control group: Administer vehicle.

-

Reference group: Administer furosemide (e.g., 10 mg/kg).

-

Test groups: Administer the test compound at various doses.

-

-

Urine Collection: Place the animals back in the metabolic cages and collect urine at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Measurement of Urine Volume: Record the total volume of urine collected for each group at each time point.

-

Electrolyte Analysis: Determine the concentration of Na+, K+, and Cl- in the collected urine samples using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the diuretic action, natriuretic excretion, and other relevant parameters. Compare the results of the test groups with the control and reference groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

The structure-activity relationship of ozolinone is fundamentally dictated by its stereochemistry, with the (-)-enantiomer being the active diuretic principle. Its mechanism of action, similar to loop diuretics, involves the inhibition of Na+ and Cl- reabsorption in the renal tubules, a process that appears to be modulated by prostaglandins. While comprehensive SAR data for a wide array of ozolinone analogs is not extensively documented, the established stereospecificity provides a critical foundation for the design of new diuretic agents. The experimental protocols outlined in this guide offer a robust framework for the synthesis and evaluation of novel ozolinone derivatives, facilitating further exploration of this important class of diuretics. Future research should focus on the synthesis and testing of a systematic series of analogs to build a more detailed quantitative SAR model, which could lead to the development of diuretics with improved efficacy and safety profiles.

References

Foundational Studies of Oxazolidinone Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. Oxazolidinones are indispensable in combating multi-drug resistant Gram-positive infections. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the evolution of resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis, a mechanism distinct from other classes of protein synthesis inhibitors.[1][2] This unique mode of action is a primary reason for their effectiveness against bacteria that have developed resistance to other antibiotics.

The key steps in the mechanism of action are:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[3][4]

-

Interference with Initiation Complex Formation: This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[2] Specifically, it interferes with the correct positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the first peptide bond.

Below is a diagram illustrating the bacterial protein synthesis initiation pathway and the inhibitory action of oxazolidinone antibiotics.

Quantitative Data: Comparative Antibacterial Activity

The in vitro activity of oxazolidinone antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for key oxazolidinone antibiotics against clinically important Gram-positive pathogens.

Table 1: MICs of Oxazolidinones against Staphylococcus aureus

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Linezolid | MRSA | 1.5 | 2 | 0.25 - 3 | |

| Linezolid | MRSA | 2 | 4 | 0.38 - 4 | |

| Tedizolid | MRSA | 0.38 | 0.5 | 0.13 - 0.75 | |

| Tedizolid | MRSA | 0.5 | 0.5 | - | |

| Radezolid | MRSA | - | - | ≤0.125 - 0.5 |

MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: MICs of Oxazolidinones against Enterococcus Species

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Linezolid | VRE | 0.75 | 1.5 | 0.25 - 2 | |

| Linezolid | VRE | 2 | 2 | - | |

| Tedizolid | VRE (E. faecium) | 0.5 | 1 | - | |

| Tedizolid | VRE (E. faecium) | 0.5 | 0.5 | - | |

| Radezolid | VRE (E. faecalis) | - | - | 0.5 - 1 |

VRE: Vancomycin-Resistant Enterococci

Table 3: MICs of Oxazolidinones against Mycobacterium tuberculosis

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Sutezolid | 0.0625 | 0.125 | |

| Tedizolid | ≤0.5 | ≤0.5 | |

| Linezolid | ≤0.5 | ≤0.5 | |

| Delpazolid | 1 | 2 |

Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinones is significantly influenced by their chemical structure. Foundational studies have established key SAR principles that guide the design of new analogs with improved efficacy and safety profiles.

Table 4: Key Structure-Activity Relationships of Oxazolidinones

| Structural Moiety | Modification | Impact on Activity | Reference(s) |

| Oxazolidinone A-Ring | C-5 substituent | The (S)-acetamidomethyl group is crucial for potent activity. Modifications can alter potency and spectrum. | |

| N-Aryl B-Ring | 3-fluorophenyl group | A meta-fluoro substitution on the phenyl ring generally enhances activity. | |

| C-Ring | Introduction of a D-ring | Can enhance potency, especially against resistant strains. | |

| C-5 Side Chain | Replacement of acetamide | Hydroxymethyl or 1,2,3-triazole groups can retain activity against certain linezolid-resistant strains (e.g., those with the cfr gene). |

Mechanisms of Resistance

Although the development of resistance to oxazolidinones is relatively slow, several mechanisms have been identified:

-

Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, which is the binding site for oxazolidinones. Mutations in ribosomal proteins L3 and L4 have also been reported to confer resistance.

-

Acquisition of Resistance Genes: The acquisition of transferable genes, such as cfr (chloramphenicol-florfenicol resistance), can lead to resistance. The cfr gene encodes an rRNA methyltransferase that modifies A2503 in the 23S rRNA, reducing the binding affinity of oxazolidinones.

The logical relationship between these resistance mechanisms is depicted in the following diagram.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in foundational oxazolidinone studies.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism on a solid medium.

Experimental Workflow:

Methodology:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent (e.g., DMSO) at a known concentration.

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of the antibiotic stock solution in sterile molten Mueller-Hinton agar (or another appropriate agar medium) at 45-50°C.

-

For each concentration, add a defined volume of the antibiotic solution to the molten agar to achieve the desired final concentration.

-

Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture, select several colonies of the test microorganism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of the oxazolidinone that completely inhibits the visible growth of the bacteria at the inoculation spot.

Ribosome Binding Assay

This assay measures the direct interaction of a radiolabeled oxazolidinone with the bacterial ribosome.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes and 50S and 30S subunits from a suitable bacterial strain (e.g., E. coli or S. aureus) using standard ultracentrifugation techniques.

-

Binding Reaction:

-

In a reaction tube, combine the purified ribosomes (or subunits) with a known concentration of the ¹⁴C-labeled oxazolidinone (e.g., [¹⁴C]eperezolid).

-

Incubate the mixture under appropriate buffer conditions and temperature to allow for binding.

-

-

Separation of Bound and Unbound Ligand: Separate the ribosome-bound oxazolidinone from the unbound drug using a method such as nitrocellulose filter binding. The ribosomes and bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Quantification:

-

Wash the filters to remove any non-specifically bound ligand.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Perform competition experiments by including increasing concentrations of an unlabeled competitor antibiotic (e.g., chloramphenicol or lincomycin) to determine if the oxazolidinone binds to a similar site.

-

Use Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites.

-

In Vitro Transcription-Translation Inhibition Assay

This cell-free assay assesses the ability of an oxazolidinone to inhibit the synthesis of a reporter protein from a DNA or mRNA template.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for transcription and translation.

-

Reaction Mixture:

-

Set up a reaction mixture containing the S30 extract, a suitable DNA or mRNA template (e.g., plasmid DNA encoding a reporter gene like luciferase or β-galactosidase, or MS2 phage RNA), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), ATP, GTP, and an appropriate buffer system.

-

Add varying concentrations of the oxazolidinone antibiotic to the reaction mixtures.

-

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Measurement of Protein Synthesis:

-

If a radiolabeled amino acid was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on glass fiber filters, and measure the incorporated radioactivity using a scintillation counter.

-

If a reporter gene was used, measure the enzymatic activity of the synthesized protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis at each oxazolidinone concentration compared to a no-drug control.

-

Determine the IC₅₀ value, which is the concentration of the oxazolidinone that causes 50% inhibition of protein synthesis.

-

This technical guide provides a foundational understanding of oxazolidinone antibiotics for researchers and professionals in drug development. The provided data, protocols, and diagrams serve as a valuable resource for further investigation and development in this critical area of antimicrobial research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. upload.orthobullets.com [upload.orthobullets.com]

- 3. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Oxazolidinone Derivatives and Their Core Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of oxazolidinone derivatives, a critical class of synthetic antibiotics. We will delve into their core chemical structure, mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for their synthesis and evaluation.

The Oxazolidinone Core: A Foundation for Antibacterial Activity

Oxazolidinones are a class of synthetic antibacterial agents characterized by a 2-oxazolidinone ring.[1] This core structure is fundamental to their biological activity. The first clinically approved member of this class was Linezolid, which has become a vital tool in treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]

The general structure of antibacterial oxazolidinones consists of several key components that can be modified to optimize their efficacy and pharmacokinetic properties:

-

A-Ring: The foundational 2-oxazolidinone ring. The (S)-configuration at the C-5 position is crucial for antibacterial activity.

-

B-Ring: An N-aryl substituent, typically a fluorinated phenyl ring, which is essential for binding to the bacterial ribosome.

-

C-5 Side Chain: Modifications at this position significantly influence the potency and spectrum of activity. The acetamidomethyl side chain of linezolid is a common feature, but other substituents have been explored to enhance activity against resistant strains.

-

C-Ring: A substituent at the para-position of the B-ring, which can be modified to improve pharmacokinetic properties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[4][5] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors. The binding of oxazolidinones to the 23S rRNA of the 50S subunit is a critical interaction.

dot

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazolidinone Pharmacophore: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core structural features, mechanism of action, and structure-activity relationships of oxazolidinone antibiotics, tailored for researchers, scientists, and drug development professionals.

The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the development of novel antimicrobial agents. Oxazolidinones are a unique, entirely synthetic class of antibiotics that have become a critical tool in combating infections caused by resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their distinct mechanism of action, which targets an early stage of protein synthesis, sets them apart from other antibiotic classes and contributes to their effectiveness against otherwise resistant strains.[2] This technical guide provides a comprehensive overview of the oxazolidinone pharmacophore, detailing its interaction with the bacterial ribosome, the functional outcomes of this binding, and the experimental methodologies employed to elucidate these processes.

Core Structure and Mechanism of Action

The fundamental scaffold of the oxazolidinone pharmacophore consists of a 2-oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a critical substituent at the C-5 position of the A-ring.[1] Modifications at these key positions have a significant impact on the antibacterial potency, spectrum of activity, and pharmacokinetic properties of these compounds.[1]

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis.[2] Unlike many other protein synthesis inhibitors that act during the elongation phase, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of the 70S initiation complex, a crucial step in the commencement of protein translation. This unique mechanism is a primary reason for the lack of cross-resistance with other classes of antibiotics.

The binding site for oxazolidinones is located within the central loop of domain V of the 23S rRNA. Key nucleotide residues involved in this interaction include U2113, A2114, U2118, A2119, and C2153. The interaction of the oxazolidinone molecule with these residues stabilizes a non-productive conformation of the ribosome, effectively halting protein synthesis before it can begin.

Signaling Pathway: Inhibition of Translation Initiation

The following diagram illustrates the mechanism by which oxazolidinones inhibit the formation of the translation initiation complex.

Caption: Mechanism of Oxazolidinone Action.

Structure-Activity Relationships (SAR)

Extensive research has elucidated the key structural features of the oxazolidinone pharmacophore that are essential for its antibacterial activity. The following table summarizes the general structure-activity relationships.

| Structural Component | Modification | Impact on Activity | References |

| A-Ring (Oxazolidinone) | (S)-configuration at C-5 is crucial. | The (R)-enantiomer is significantly less active. | |

| B-Ring (N-aryl) | 3-fluoro substitution | Generally increases potency. | |

| 4-substitution | Can expand the antibacterial spectrum. | ||

| C-5 Substituent | Acetamidomethyl group | Important for potent activity. | |

| Replacement of carbonyl oxygen with sulfur | Can enhance in vitro activity. | ||

| Introduction of various heterocyclic rings | Can improve potency and pharmacokinetic properties. | ||

| C- and D-Rings (additional rings on B-ring) | Aromatic or heteroaromatic rings | Can enhance potency, especially against resistant strains. |

The following diagram illustrates the key structural components of the oxazolidinone pharmacophore and their influence on antibacterial activity.

Caption: Oxazolidinone Structure-Activity Relationships.

Quantitative Data: In Vitro Activity of Oxazolidinone Analogs

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of selected oxazolidinone analogs against various Gram-positive bacterial strains, including resistant phenotypes.

Table 1: MIC (µg/mL) of Oxazolidinones Against Susceptible and Resistant S. aureus

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (Linezolid-Resistant) | References |

| Linezolid | 1-2 | 1-2 | 8-64 | |

| Tedizolid | 0.25-0.5 | 0.25-0.5 | 1-4 | |

| Contezolid | 0.25-1 | 0.25-1 | 1-2 | |

| Radezolid | 0.25-0.5 | 0.25-0.5 | 1-2 | |

| TR-700 | 0.12-0.25 | 0.12-0.25 | 0.5-1 |

Table 2: MIC (µg/mL) of Oxazolidinones Against Enterococcus Species

| Compound | E. faecalis (VSE) | E. faecium (VRE) | References |

| Linezolid | 1-2 | 1-2 | |

| Tedizolid | 0.25-0.5 | 0.25-0.5 | |

| Contezolid | 0.5-1 | 0.5-1 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of oxazolidinone compounds against bacterial isolates, following CLSI guidelines.

Workflow Diagram:

Caption: Broth Microdilution MIC Assay Workflow.

Methodology:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of the oxazolidinone is prepared in a suitable solvent. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the oxazolidinone that completely inhibits visible growth of the organism as detected by the unaided eye.

Ribosome Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of an oxazolidinone to compete with a fluorescently labeled ligand for binding to the bacterial ribosome.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled oxazolidinone probe in DMSO.

-

Prepare serial dilutions of the unlabeled test oxazolidinone compound in assay buffer.

-

Dilute purified 70S bacterial ribosomes to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

In a low-volume 384-well black plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.

-

Add varying concentrations of the unlabeled test oxazolidinone to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the concentration of the unlabeled competitor.

-

Fit the data to a competitive binding model to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the test compound.

-

In Vitro Translation Inhibition Assay

This assay quantifies the ability of an oxazolidinone to inhibit the synthesis of a reporter protein in a cell-free system.

Methodology:

-

Reaction Setup:

-

Prepare a master mix containing an E. coli S30 extract (or a purified PURE system), a suitable mRNA template (e.g., encoding luciferase or a fluorescent protein), a mixture of amino acids including a labeled amino acid (e.g., [³⁵S]-methionine), and ATP/GTP as an energy source.

-

Aliquot the master mix into reaction tubes.

-

-

Addition of Inhibitor:

-

Add serial dilutions of the oxazolidinone compound to the reaction tubes. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for transcription and translation.

-

-

Detection of Protein Synthesis:

-

If using a radiolabeled amino acid, the reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. The precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter.

-

If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured with a luminometer.

-

-

Data Analysis:

-

The amount of protein synthesized is plotted against the concentration of the oxazolidinone.

-

The data is fitted to a dose-response curve to determine the IC₅₀ value, representing the concentration of the compound that inhibits protein synthesis by 50%.

-

Conclusion

The oxazolidinone pharmacophore remains a cornerstone in the fight against multidrug-resistant Gram-positive bacteria. A thorough understanding of its core structure, mechanism of action, and structure-activity relationships is paramount for the rational design of new and improved analogs. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of novel oxazolidinone candidates. As resistance to current oxazolidinones emerges, continued research and development in this area are essential to maintain a robust pipeline of effective antibacterial agents. The strategic modification of the oxazolidinone scaffold, guided by a deep understanding of its interaction with the ribosomal target, holds the key to overcoming existing resistance mechanisms and expanding the clinical utility of this important class of antibiotics.

References

The Ozolinone Binding Site on the Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Ozolinones, a critical class of synthetic antibiotics, exert their therapeutic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This guide provides a comprehensive technical overview of the ozolinone binding site on the ribosome, detailing the molecular interactions, mechanism of action, and the experimental methodologies used to elucidate these features. Quantitative binding data and resistance mechanisms are also presented to provide a complete picture for researchers and professionals in drug development.

The Ozolinone Binding Pocket: A High-Affinity Target

Ozolinones bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC) .[1][2][3][4][5] This region is highly conserved and is responsible for catalyzing peptide bond formation. The binding of ozolinones sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby inhibiting a crucial step in protein synthesis.

The binding pocket is primarily composed of nucleotides of the 23S rRNA , specifically within Domain V. Key nucleotides that form direct interactions with ozolinones include universally conserved residues. The binding of ozolinones can stabilize a non-productive conformation of the universally conserved 23S rRNA nucleotide U2585, which is critical for peptide bond formation.

Overlap with Other Antibiotic Binding Sites

The ozolinone binding site significantly overlaps with the binding sites of other classes of antibiotics that also target the PTC, such as chloramphenicol and lincomycin. This is supported by competitive binding assays and the observation that some resistance mutations confer cross-resistance to these antibiotics.

Quantitative Analysis of Ozolinone-Ribosome Interactions

The affinity of ozolinones for the ribosome has been quantified using various biochemical and biophysical techniques. These studies provide valuable data for understanding the structure-activity relationship (SAR) and for the development of new derivatives with improved potency.

| Ozolinone Derivative | Dissociation Constant (Kd) | Experimental Method | Organism | Reference |

| Eperezolid | ~20 µM | Scatchard analysis with [14C]eperezolid | Escherichia coli | |

| PNU-177553 | 94 ± 44 µM | 1H NMR line-broadening analysis | Bacterial 70S ribosomes | |

| Eperezolid (PNU-100592) | 195 ± 40 µM | 1H NMR line-broadening analysis | Bacterial 70S ribosomes |

| In Vitro Inhibition Data | IC50 | Assay | Organism | Reference |

| Eperezolid | 30 µM (sensitive strain) | In vitro protein translation | Staphylococcus aureus | |

| Eperezolid | 75 µM (resistant strain) | In vitro protein translation | Staphylococcus aureus | |